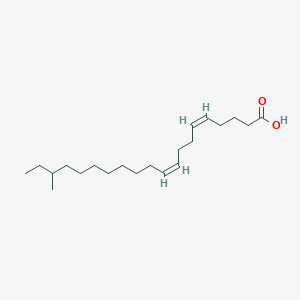
18-Methyl-5,9-eicosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methyl-5,9-eicosadienoic acid (Mead acid) is a polyunsaturated fatty acid that is present in small amounts in mammalian tissues and is synthesized from dietary linoleic acid. Mead acid has been found to have various important roles in biological processes, including cell signaling, inflammation, and immune function.
Mécanisme D'action
The mechanism of action of Mead acid is not fully understood, but it is believed to be related to its ability to modulate the activity of various enzymes and signaling pathways. Mead acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Mead acid has also been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Mead acid has various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Mead acid has also been shown to improve insulin sensitivity and reduce blood glucose levels. Additionally, Mead acid has been found to have a positive effect on immune function, improving the activity of natural killer cells and T cells. Mead acid has also been shown to have a positive effect on brain health, improving cognitive function and reducing the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mead acid has several advantages for lab experiments. It is readily available and can be synthesized from linoleic acid, which is widely available. Mead acid is also stable and can be stored for long periods without degradation. However, Mead acid has some limitations for lab experiments. It is expensive to synthesize, and its low abundance in mammalian tissues makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for Mead acid research. One area of interest is the role of Mead acid in the regulation of lipid metabolism and its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of Mead acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to elucidate the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, Mead acid is a polyunsaturated fatty acid that has various important roles in biological processes. It is synthesized from linoleic acid and has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Further research is needed to fully understand the mechanism of action of Mead acid and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Mead acid is synthesized from linoleic acid, an essential fatty acid that is obtained from the diet. The conversion of linoleic acid to Mead acid occurs via a series of enzymatic reactions that involve desaturation and elongation. The first step involves the desaturation of linoleic acid to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA) by the enzyme elongase. Finally, DGLA is desaturated to Mead acid by the enzyme delta-5-desaturase.
Applications De Recherche Scientifique
Mead acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-atherosclerotic properties. Mead acid has also been shown to have a positive effect on immune function and brain health. Studies have suggested that Mead acid may be useful in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease.
Propriétés
Numéro CAS |
133530-15-1 |
|---|---|
Nom du produit |
18-Methyl-5,9-eicosadienoic acid |
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(5Z,9Z)-18-methylicosa-5,9-dienoic acid |
InChI |
InChI=1S/C21H38O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h4-5,11,13,20H,3,6-10,12,14-19H2,1-2H3,(H,22,23)/b5-4-,13-11- |
Clé InChI |
ZCRBEWRYMZXYQH-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)CCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCCCCC=CCCC=CCCCC(=O)O |
Synonymes |
18-Me-5,9-EIDA 18-methyl-5,9-eicosadienoic acid 18-methyl-5,9-icosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



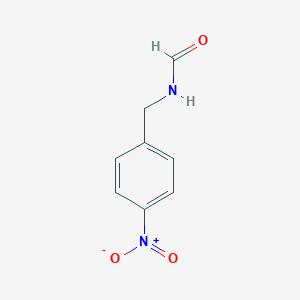


![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
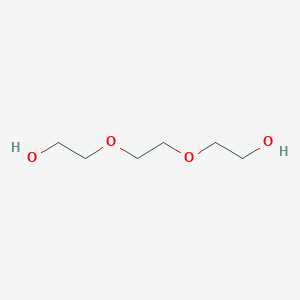

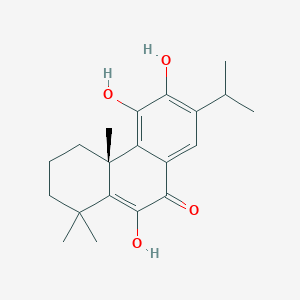
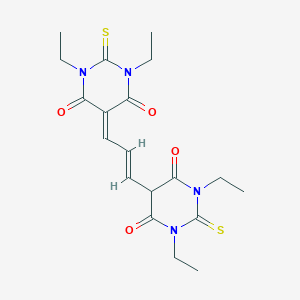
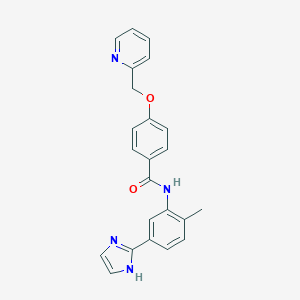
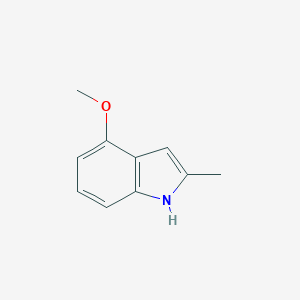
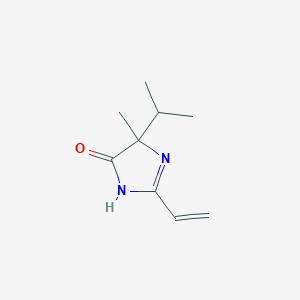

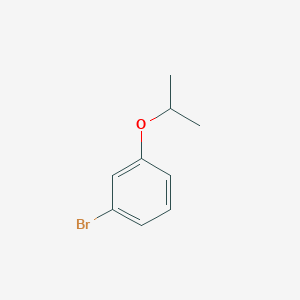
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)